![molecular formula C28H26F3N3O2S B2412119 N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide CAS No. 443333-63-9](/img/structure/B2412119.png)
N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an aniline group (2,5-dimethylanilino), a sulfanylindol group, and a trifluoromethylbenzamide group. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely have a large degree of conjugation, leading to potential interesting electronic properties .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the aniline group can participate in electrophilic aromatic substitution reactions, and the amide group can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complex Organic Molecules
Research often focuses on the synthesis and characterization of complex organic molecules, which includes studying their crystal structures, chemical properties, and potential applications in various fields such as material science, medicinal chemistry, and environmental science. For example, the study on "Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones" explores the synthesis and characterization of derivatives with potential antibacterial and antioxidant activities (Subbulakshmi N. Karanth et al., 2019).
Advanced Materials and Polymer Science
Another area of interest is the development of advanced materials, including polymers with specific functionalities. Research such as "RAFT Synthesis of Acrylic Copolymers Containing Poly(ethylene glycol) and Dioxolane Functional Groups" contributes to the field of polymer science by developing new materials with potential applications in bioconjugation, drug delivery systems, and more (N. Rossi et al., 2008).
Novel Synthesis Methods and Chemical Reactions
The exploration of novel synthesis methods and chemical reactions is crucial for advancing scientific knowledge and creating new compounds with unique properties. Studies such as "Sequential Addition Reaction of Sulfanylmethyllithiums and Grignard Reagents to Thioformamides Leading to the Formation of 2-Phenyl-2-sulfanylethyl Tertiary Amines" demonstrate innovative approaches to chemical synthesis, which can lead to the discovery of new molecules and their applications (T. Murai & Natsumi Mutoh, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N3O2S/c1-18-10-11-19(2)23(14-18)33-26(35)17-37-25-16-34(24-9-4-3-8-22(24)25)13-12-32-27(36)20-6-5-7-21(15-20)28(29,30)31/h3-11,14-16H,12-13,17H2,1-2H3,(H,32,36)(H,33,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBMBHYUEKCPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

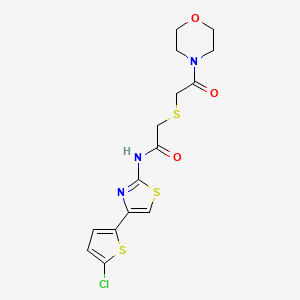
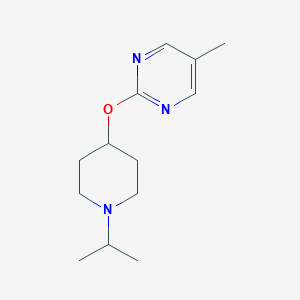
![[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine](/img/structure/B2412039.png)
![6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2412040.png)
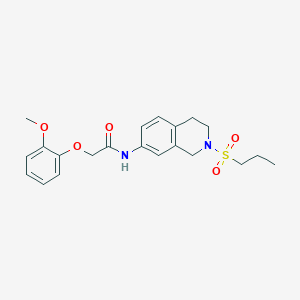
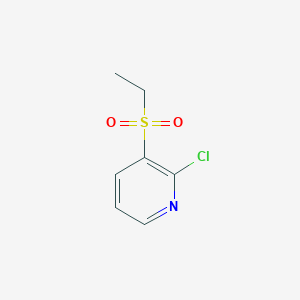
![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)
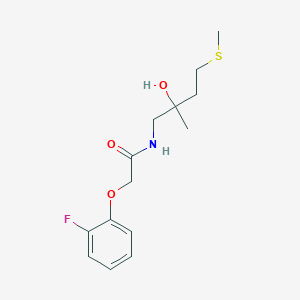
![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)
![6-Prop-2-ynyl-6-azaspiro[3.4]octane](/img/structure/B2412052.png)


![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)
